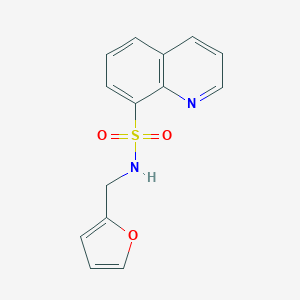

N-(2-furylmethyl)-8-quinolinesulfonamide

Description

Properties

Molecular Formula |

C14H12N2O3S |

|---|---|

Molecular Weight |

288.32g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-9,16H,10H2 |

InChI Key |

TVLIRVZFDURESE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which may enhance π-π stacking interactions in biological systems compared to chlorophenyl () or morpholinylphenyl () groups.

- Compound 9a () incorporates a triazole-aryl hybrid, a bioisostere for amides, which improves ligand-receptor stabilization through hydrogen bonding .

Cytotoxic Activity and Selectivity

Comparative cytotoxicity data (where available) highlight the impact of substituents on potency and selectivity:

Key Observations :

Mechanistic Insights: PKM2 Modulation

8-Quinolinesulfonamides are known to modulate pyruvate kinase M2 (PKM2), a metabolic enzyme implicated in cancer progression. highlights that:

Physicochemical Properties

Substituents influence solubility, lipophilicity, and bioavailability:

Preparation Methods

Reaction Mechanism and Conditions

8-Quinolinesulfonyl chloride reacts with 2-furylmethylamine in a nucleophilic substitution, where the amine attacks the electrophilic sulfur center. A base (e.g., triethylamine or pyridine) neutralizes HCl byproduct, driving the reaction to completion. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Example Procedure

Yield and Purity Optimization

-

Solvent Selection : THF improves amine solubility, enhancing reaction efficiency.

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions like sulfonyl chloride hydrolysis.

-

Purification : Recrystallization from ethanol yields >85% purity, while column chromatography (SiO₂, hexane/EtOAc) achieves >95%.

Table 1: Direct Sulfonamidation Performance Metrics

| Component | Quantity | Role |

|---|---|---|

| 8-Quinolinesulfonamide-propargyl | 1.0 equiv. | Alkyne substrate |

| 2-Azidomethylfuran | 1.1 equiv. | Azide substrate |

| CuSO₄·5H₂O | 10 mol% | Catalyst |

| Sodium ascorbate | 20 mol% | Reducing agent |

Limitations and Adaptations

-

Azide Stability : Furylmethyl azides may require in situ generation due to instability.

-

Yield Trade-offs : Multi-step synthesis reduces overall yield (45–60%) compared to direct methods.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave dielectric heating significantly reduces reaction times while improving yields.

Procedure and Advantages

-

Mix 8-quinolinesulfonyl chloride, 2-furylmethylamine, and triethylamine in ethanol.

-

Irradiate at 100°C for 20 minutes using a microwave reactor.

Key Benefits

-

Time Efficiency : 20 minutes vs. 8 hours for conventional methods.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for N-(2-Furylmethyl)-8-Quinolinesulfonamide

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonamidation | 72–81 | 8–12h | 85–92 | High |

| CuAAC | 45–60 | 24–48h | 75–88 | Moderate |

| Microwave-Assisted | 78–85 | 0.3h | 90–95 | High |

Critical Considerations

-

Cost : Direct methods are cost-effective due to fewer reagents.

-

Complexity : CuAAC requires specialized handling of azides and copper catalysts.

-

Scalability : Microwave systems face batch size limitations in industrial settings.

Troubleshooting and Side Reaction Mitigation

Common Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.